molecular formula C23H22O4S2 B14324315 1,1'-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) CAS No. 105553-89-7

1,1'-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene)

Cat. No.: B14324315
CAS No.: 105553-89-7
M. Wt: 426.6 g/mol
InChI Key: LFQNNQBVVLHVSW-UHFFFAOYSA-N
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Description

1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) is an organic compound characterized by its complex aromatic structure This compound features a central phenylene ring substituted with cyclopropyl and disulfonyl groups, which are further connected to two 4-methylbenzene units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) typically involves multi-step organic reactions. One common route includes:

    Formation of the Central Phenylene Ring: The central phenylene ring can be synthesized through a Friedel-Crafts alkylation reaction, where cyclopropyl and sulfonyl groups are introduced.

    Attachment of 4-Methylbenzene Units: The 4-methylbenzene units are then attached to the central phenylene ring via a sulfonation reaction, using reagents such as sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale reactors are used to carry out the Friedel-Crafts alkylation and sulfonation reactions under controlled conditions.

    Purification: The crude product is purified through techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sulfuric acid or chlorosulfonic acid for sulfonation.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Introduction of various functional groups such as nitro, halogen, or alkyl groups.

Scientific Research Applications

1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its application.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[(2-Phenyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene)
  • 1,1’-[(2-Cyclopropyl-1,4-phenylene)disulfonyl]bis(4-methylbenzene)
  • 1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-ethylbenzene)

Uniqueness

1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Properties

CAS No.

105553-89-7

Molecular Formula

C23H22O4S2

Molecular Weight

426.6 g/mol

IUPAC Name

2-cyclopropyl-1,3-bis-(4-methylphenyl)sulfonylbenzene

InChI

InChI=1S/C23H22O4S2/c1-16-6-12-19(13-7-16)28(24,25)21-4-3-5-22(23(21)18-10-11-18)29(26,27)20-14-8-17(2)9-15-20/h3-9,12-15,18H,10-11H2,1-2H3

InChI Key

LFQNNQBVVLHVSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C)C4CC4

Origin of Product

United States

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